molecular formula C19H21ClFN5O4 B611920 Zabofloxacin (hydrochloride) CAS No. 623574-00-5

Zabofloxacin (hydrochloride)

Cat. No. B611920
M. Wt: 437.8564
InChI Key: IFPBSRFVNPCZMK-BJMORVNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zabofloxacin is an investigational fluoroquinolone antibiotic that has been used in trials studying the treatment of Community Acquired Pneumonia and Chronic Obstructive Pulmonary Disease . It is also known as DW-224a . It has shown activity against Neisseria gonorrhoeae including strains that are resistant to other quinolone antibiotics .


Molecular Structure Analysis

Zabofloxacin belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. These are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group .


Physical And Chemical Properties Analysis

Zabofloxacin is a small molecule with a chemical formula of C19H20FN5O4 and an average molecular weight of 401.398 .

Scientific Research Applications

  • Pharmacokinetics Comparison :

    • A study compared the pharmacokinetics of zabofloxacin hydrochloride capsules with zabofloxacin aspartate tablets in healthy volunteers. It found both formulations to be bioequivalent, suggesting comparable effectiveness for community-acquired respiratory infections (Han et al., 2013).
  • Antimicrobial Activity Against Streptococcus pneumoniae :

    • Research demonstrated that zabofloxacin has potent in vitro and in vivo activities against drug-resistant Streptococcus pneumoniae, indicating its potential as an effective treatment against this bacterium (Park et al., 2016).
  • Activity Against Neisseria gonorrhoeae :

    • Zabofloxacin was tested against multiresistant Neisseria gonorrhoeae strains and showed promising results, suggesting it could be a viable alternative therapy for quinolone-nonsusceptible gonorrhea and Chlamydia trachomatis infections (Jones et al., 2008).
  • Quantification in Rat Plasma for Pharmacokinetic Studies :

    • A study developed methods for quantifying zabofloxacin in rat plasma, facilitating further pharmacokinetic studies in animals. This research supports the understanding of how zabofloxacin is processed in the body (Lee et al., 2014).
  • Comparison with Other Fluoroquinolones for MRSA :

    • A study compared the in vitro and in vivo activities of zabofloxacin with other fluoroquinolones against MRSA isolates from a university hospital in Egypt. Zabofloxacin exhibited high efficacy, suggesting it could be a candidate for treating MRSA infections (Mohamed et al., 2019).
  • Application for Chronic Bronchitis :

    • Research focused on zabofloxacin's role in treating lower respiratory tract infections, particularly chronic bronchitis. It was found to be noninferior to moxifloxacin, making it a potential antimicrobial agent for such conditions (Kocsis & Szabo, 2016).
  • COPD Exacerbation Treatment Comparison :

    • A study compared zabofloxacin with moxifloxacin for treating COPD exacerbations. It concluded that zabofloxacin is not inferior to moxifloxacin, highlighting its potential in COPD treatment (Rhee et al., 2015).

Safety And Hazards

When handling Zabofloxacin, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBSRFVNPCZMK-BJMORVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zabofloxacin (hydrochloride)

Citations

For This Compound
34
Citations
HK Han, SE Kim, KH Shin, C Lim, KS Lim… - … medical research and …, 2013 - Taylor & Francis
… Previous clinical trials were conducted with zabofloxacin hydrochloride. To avoid the … compare the pharmacokinetic properties of the zabofloxacin hydrochloride capsule (DW224a) with …
Number of citations: 20 www.tandfonline.com
B Kocsis, J Domokos, D Szabo - Annals of clinical microbiology and …, 2016 - Springer
… oral adminstration of 366.7 mg zabofloxacin hydrochloride and 366.5 mg … of zabofloxacin hydrochloride were analyzed in beagle dogs. Orally administered zabofloxacin hydrochloride …
Number of citations: 120 link.springer.com
HE Jin, IH Kang, CK Shim - Journal of Pharmacy & …, 2011 - journals.library.ualberta.ca
Purpose: To develop an HPLC method using fluorescence detection for the pharmacokinetic evaluation of levels of zabofloxacin, a novel broad spectrum fluoroquinolone antibiotic, in …
Number of citations: 9 journals.library.ualberta.ca
HS Park, SH Oh, HS Kim, DR Choi, JH Kwak - Molecules, 2016 - mdpi.com
… concentration versus time curve (AUC) from the time of dosing to 48 hours post-dosing), and AUC 0–∞ (the AUC extrapolated to infinity) parameters of zabofloxacin hydrochloride were …
Number of citations: 9 www.mdpi.com
B Kocsis, D Szabo - Drugs Today, 2016 - researchgate.net
… pharmacokinetic features of zabofloxacin hydrochloride (DW-… I study comparing zabofloxacin hydrochloride and aspartate … of 366.7 mg zabofloxacin hydrochloride and 366.5 mg …
Number of citations: 9 www.researchgate.net
HE Jin, KR Lee, IH Kang, SJ Chung, CK Shim - Journal of pharmaceutical …, 2011 - Elsevier
The objective of the present study was to develop a rapid and sensitive method for the determination of zabofloxacin, a novel, broad-spectrum fluoroquinolone antibiotic, in rat plasma. …
Number of citations: 14 www.sciencedirect.com
B Kocsis, D Gulyás, D Szabó - Antibiotics, 2021 - mdpi.com
… characteristics of zabofloxacin hydrochloride (DW224a) and … Zabofloxacin hydrochloride and zabofloxacin aspartate were … -administered 366.7 mg zabofloxacin hydrochloride and 366.5 …
Number of citations: 22 www.mdpi.com
B Kocsis, D Szabo - Expert Opinion on Pharmacotherapy, 2017 - Taylor & Francis
… Zabofloxacin hydrochloride’s pharmacokinetic parameters were analyzed in beagle dogs during an oral administration of zabofloxacin hydrochloride … kg zabofloxacin hydrochloride was …
Number of citations: 13 www.tandfonline.com
M Abbas, M Paul, A Huttner - Clinical Microbiology and Infection, 2017 - Elsevier
Background The number of antibiotics in the pipeline targeting Gram-positive pathogens has increased in recent years. Aims This narrative review aims to provide a summary of existing …
Number of citations: 90 www.sciencedirect.com
A Rusu, IA Lungu, OL Moldovan, C Tanase, G Hancu - Pharmaceutics, 2021 - mdpi.com
… There were two salts in development: DW224a as zabofloxacin hydrochloride, and DW224aa as zabofloxacin aspartate [228]. The physicochemical properties of zabofloxacin are …
Number of citations: 29 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.